

Application Notes and Protocols for PRT3789 in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: PRT3789
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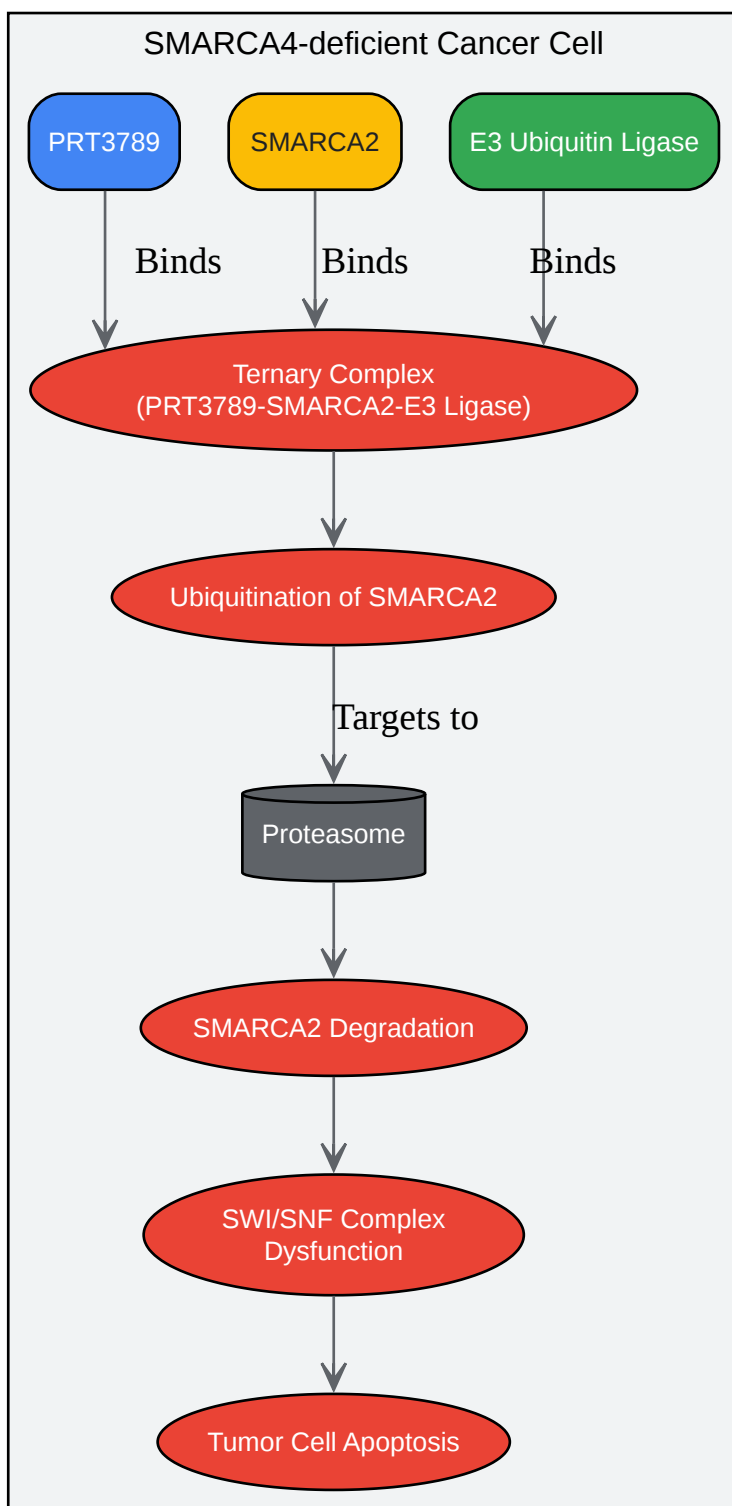
Introduction

PRT3789 is a first-in-class, potent, and selective degrader of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2). It operates through a mechanism of synthetic lethality in cancers harboring loss-of-function mutations in the homologous gene, SMARCA4.[1][2] SMARCA2 and SMARCA4 are mutually exclusive ATPases in the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][3] In SMARCA4-deficient tumors, cancer cells become dependent on SMARCA2 for survival.[1][3] **PRT3789**, a proteolysis-targeting chimera (PROTAC), selectively induces the ubiquitination and subsequent proteasomal degradation of SMARCA2, leading to cell death in these tumors while sparing normal tissues with intact SMARCA4.[1][2][4]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical cancer research.[5] These models are known to retain the histological and genetic characteristics of the original patient tumor, making them more predictive of clinical outcomes compared to traditional cell line-derived xenograft (CDX) models.[5] This document provides detailed application notes and experimental protocols for the use of **PRT3789** in PDX models of SMARCA4-deficient solid tumors.

Mechanism of Action and Signaling Pathway

PRT3789 is a heterobifunctional molecule that simultaneously binds to SMARCA2 and an E3 ubiquitin ligase, forming a ternary complex.^[3] This proximity induces the E3 ligase to ubiquitinate SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-mutant cancer cells disrupts the function of the residual SWI/SNF complex, leading to synthetic lethality.^[1]



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Figure 1: Mechanism of action of **PRT3789** in SMARCA4-deficient cancer cells.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.

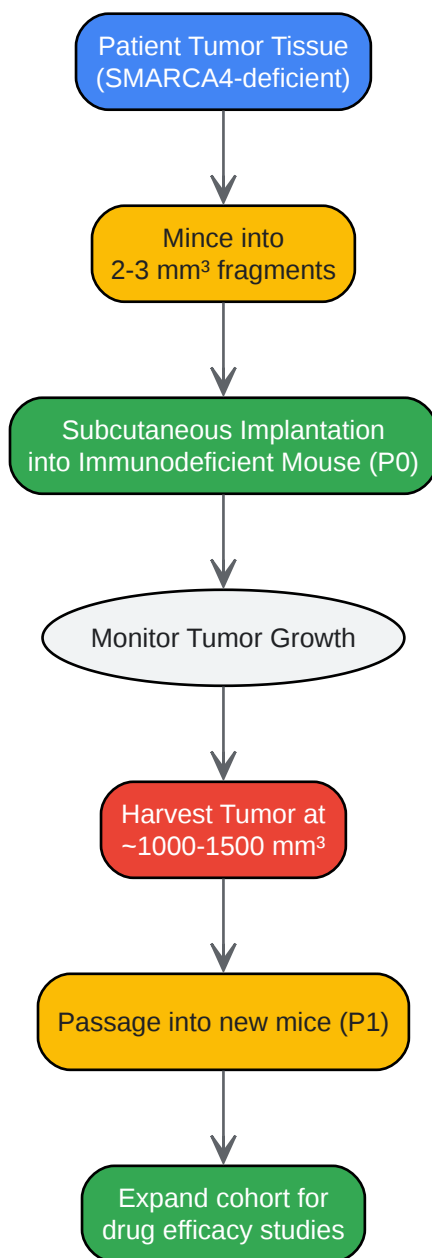
Materials:

- Fresh tumor tissue from a patient with a confirmed SMARCA4-deficient solid tumor, collected under sterile conditions.
- Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old, female.
- Surgical instruments (scalpels, forceps, scissors).
- Matrigel® Basement Membrane Matrix.
- Phosphate-buffered saline (PBS), sterile.
- Anesthesia (e.g., isoflurane).
- Analgesics.
- Animal housing under specific pathogen-free (SPF) conditions.

Procedure:

- Tumor Tissue Preparation:
 - Immediately after surgical resection, place the tumor tissue in sterile PBS on ice.
 - In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood clots or necrotic tissue.
 - Mince the tumor tissue into small fragments (approximately 2-3 mm³).
- Implantation:

- Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
- Shave and sterilize the implantation site (typically the flank).
- Make a small incision (approximately 5 mm) in the skin.
- Create a subcutaneous pocket using blunt dissection.
- Mix the tumor fragments with an equal volume of Matrigel®.
- Implant one to two tumor fragments into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Post-operative Care and Monitoring:
 - Administer analgesics as per IACUC guidelines.
 - Monitor the mice regularly for signs of distress, infection, and tumor growth.
 - Tumor growth can be monitored by caliper measurements. Tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Passaging:
 - When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
 - Aseptically resect the tumor and process it as described in step 1 for implantation into new host mice (passage 1 or P1). It is recommended to use early passage tumors (P1-P4) for drug efficacy studies to maintain the fidelity of the original tumor.^[6]



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Figure 2: Workflow for the establishment of patient-derived xenograft (PDX) models.

PRT3789 Efficacy Study in PDX Models

This protocol describes a typical in vivo efficacy study of **PRT3789** in established PDX models.

Materials:

- Established PDX models with confirmed SMARCA4-deficient tumors.

- **PRT3789**, formulated for intravenous (IV) or subcutaneous (SC) administration.
- Vehicle control solution.
- Calipers for tumor measurement.
- Animal balance.

Procedure:

- Cohort Formation:
 - When PDX tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
 - Record the initial tumor volume and body weight of each mouse.
- Dosing:
 - Administer **PRT3789** at the desired dose and schedule. Based on preclinical data, a starting dose of 200 mg/kg subcutaneously every three days can be considered.^[7] Clinical trial protocols for **PRT3789** have explored intravenous administration once a week.^[2] The optimal route and schedule should be determined empirically for each PDX model.
 - Administer the vehicle control to the control group using the same schedule and route.
- Monitoring and Data Collection:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor the mice for any signs of toxicity.
 - The study duration is typically 21-28 days, or until tumors in the control group reach the predetermined endpoint.
- Data Analysis:
 - Calculate the mean tumor volume for each group at each time point.

- Calculate Tumor Growth Inhibition (TGI) using the formula: $TGI (\%) = [1 - (\text{Mean tumor volume of treated group at end of study} / \text{Mean tumor volume of control group at end of study})] \times 100$.
- Assess statistical significance between the treated and control groups.

Data Presentation

Preclinical Efficacy of PRT3789 in a SMARCA4-deficient NSCLC PDX Model

Treatment Group	Dosing Regimen	Mean Initial Tumor Volume (mm ³)	Mean Final Tumor Volume (mm ³)	Tumor Growth Inhibition (TGI) (%)	p-value
Vehicle	Subcutaneous, every 3 days	150	~850	-	-
PRT3789	200 mg/kg, subcutaneous, every 3 days	150	~200	>75%	<0.0001

Data adapted from a presentation by Prelude Therapeutics.^[7] The final tumor volumes are estimated from the provided graph.

Clinical Trial Dosing Cohorts for PRT3789 (Monotherapy)

Dose Level	Route of Administration	Dosing Schedule
24 mg	Intravenous	Once weekly
48 mg	Intravenous	Once weekly
80 mg	Intravenous	Once weekly
120 mg	Intravenous	Once weekly
160 mg	Intravenous	Once weekly
212 mg	Intravenous	Once weekly
283 mg	Intravenous	Once weekly
376 mg	Intravenous	Once weekly

This table summarizes the dose escalation cohorts from the Phase 1 clinical trial of **PRT3789** and can be used to inform preclinical dosing strategies.[\[7\]](#)

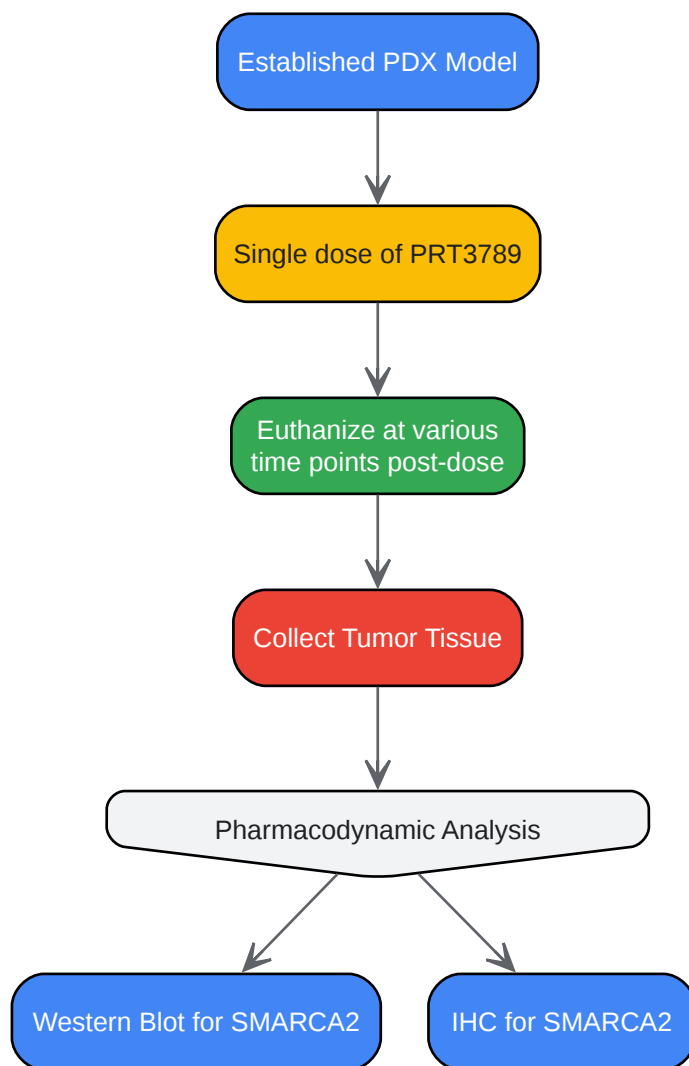
Pharmacodynamic Analysis

To confirm the mechanism of action of **PRT3789** in vivo, pharmacodynamic (PD) studies can be performed to measure the degradation of SMARCA2 in tumor tissue.

Protocol:

- Establish PDX tumors as described above.
- Treat a cohort of mice with a single dose of **PRT3789** at an efficacious concentration.
- At various time points post-dose (e.g., 2, 8, 24, 48, 72 hours), euthanize a subset of mice.
- Collect tumor tissue and snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.
- Western Blot Analysis:
 - Prepare protein lysates from the frozen tumor tissue.

- Perform western blotting using antibodies specific for SMARCA2 and a loading control (e.g., GAPDH or β -actin).
- Quantify the band intensities to determine the extent and duration of SMARCA2 degradation.
- Immunohistochemistry (IHC):
 - Perform IHC on formalin-fixed, paraffin-embedded tumor sections using an antibody against SMARCA2.
 - This will provide spatial information on SMARCA2 degradation within the tumor tissue.



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Figure 3: Workflow for pharmacodynamic analysis of **PRT3789** in PDX models.

Conclusion

PRT3789 represents a promising targeted therapy for patients with SMARCA4-deficient solid tumors. The use of patient-derived xenograft models is a critical component of the preclinical evaluation of this novel SMARCA2 degrader. The protocols and application notes provided here offer a framework for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of **PRT3789**. Careful adherence to these methodologies will facilitate the generation of high-quality, reproducible data to inform clinical development.

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